Uvarigrin

Beschreibung

Overview of Annonaceous Acetogenins (B1209576) (ACGs) as Polyketide Natural Products

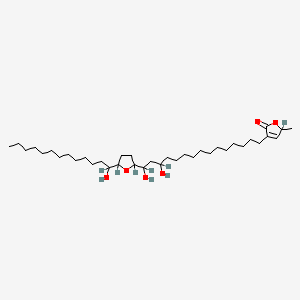

Annonaceous acetogenins are a group of naturally occurring polyketides. nih.govwikipedia.org Structurally, they are characterized by long aliphatic chains, typically comprising 35 to 37 carbons. wikipedia.orgresearchgate.netresearchgate.net These chains often feature one or more tetrahydrofuran (B95107) (THF) rings, although some linear and tetrahydropyran-containing ACGs also exist. wikipedia.orgresearchgate.netmdpi.com A defining characteristic is the presence of a terminal methyl-substituted α,β-unsaturated γ-lactone ring. nih.govwikipedia.orgresearchgate.net Various oxygenated functional groups, such as hydroxyl, acetoxyl, and ketone groups, are also commonly distributed along the hydrocarbon chain. nih.govwikipedia.org ACGs are formed through the polyketide pathway, derived from long-chain fatty acids. wikipedia.orgresearchgate.netmdpi.com

Phytochemical Significance of the Annonaceae Family

The Annonaceae family is a significant source of a wide array of phytochemicals, with Annonaceous acetogenins being a particularly notable class. nih.govnih.gov Beyond ACGs, the family is known to produce flavonoids, alkaloids, terpenoids, and lignans, among others. nih.govnih.govcore.ac.uk These diverse compounds contribute to the various biological activities observed in plants from this family. The Annonaceae family is recognized for its rich phytochemical composition, which has been the subject of extensive research due to the potential biological relevance of these compounds. nih.govcore.ac.ukirjmets.com

Geographical Distribution and Ethnobotanical Context of Uvaria Species

The genus Uvaria, a member of the Annonaceae family, comprises climbing or trailing shrubs and occasionally trees. nih.govresearchgate.net These species are widely distributed across tropical regions of Africa, Asia, and Australia. nih.govresearchgate.net Ethnobotanically, Uvaria species have a history of use in traditional medicine across these regions. nih.govresearchgate.netresearchgate.net Various parts of the plants, including roots, stems, bark, leaves, flowers, fruits, and seeds, have been employed in traditional medicinal systems to address a range of ailments. researchgate.netresearchgate.net Traditional uses include treatments for fever, malaria, jaundice, minor infections, menstrual pain, diabetes, and epilepsy. researchgate.netresearchgate.net Some species are also economically important for their edible fruits. nih.govresearchgate.net

Here is a table illustrating the distribution and some traditional uses of Uvaria species:

| Genus | Family | Geographical Distribution | Ethnobotanical Uses (Examples) |

| Uvaria | Annonaceae | Tropical Africa, Asia, Australia | Treatment of tumors, fever, malaria, jaundice, minor infections, menstrual pain, diabetes, epilepsy, wound healing, analgesic effects. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

Historical Context of Uvarigrin Discovery and Isolation

This compound is an Annonaceous acetogenin (B2873293) that has been isolated from species within the Uvaria genus. One notable source is the roots of Uvaria grandiflora Roxb. researchgate.netmuni.cz It has also been isolated from the stems of Uvaria micrantha. researchgate.netscispace.comcri.or.th The discovery and isolation of Annonaceous acetogenins, including compounds like this compound, often involve successive solvent extractions with solvents of increasing polarity, followed by chromatographic techniques such as silica (B1680970) gel chromatography or preparative HPLC for separation and purification. psu.eduscribd.com The absolute configuration of this compound has been determined through techniques like X-ray analysis and Mosher's methodology. researchgate.net

Eigenschaften

IUPAC Name |

4-[13,15-dihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O6/c1-3-4-5-6-7-8-13-16-19-22-25-33(39)35-26-27-36(43-35)34(40)29-32(38)24-21-18-15-12-10-9-11-14-17-20-23-31-28-30(2)42-37(31)41/h28,30,32-36,38-40H,3-27,29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPAPZVYVYEBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation of Uvarigrin

Natural Sources of Uvarigrin Isolation

This compound has been successfully isolated from several plant species belonging to the Uvaria genus. Research has focused on specific parts of these plants, such as the roots and stems, where the compound is found to accumulate.

Isolation from Uvaria calamistrata Roots

Phytochemical studies of the roots of Uvaria calamistrata, a plant from the Annonaceae family, have identified the presence of this compound. It was isolated alongside other known acetogenins (B1209576), demonstrating that this plant is a source for this particular class of compounds.

Isolation from Uvaria micrantha Stems

The stems of Uvaria micrantha have been a significant source for the isolation of this compound. Investigations into the chemical constituents of this plant have led to the identification of several mono-tetrahydrofuran acetogenins, including this compound, reticulatacin, and calamistrin A.

Identification in Uvaria grandiflora

This compound has also been identified in the roots of Uvaria grandiflora. A study focused on the cytotoxic constituents of this plant led to the isolation of two new Annonaceous acetogenins, one of which was named this compound stuartxchange.org. This finding contributes to the understanding of the chemical diversity within the Uvaria genus stuartxchange.org.

Phytochemical Investigation Strategies within the Uvaria Genus

The Uvaria genus is known for producing a variety of bioactive compounds. Phytochemical analysis of species within this genus has revealed the presence of flavones, flavonoids, tannins, saponins, and polyoxygenated cyclohexenes as major constituents researchgate.net. The investigation strategy for isolating compounds like this compound, which is an acetogenin (B2873293), typically begins with bioassay-guided fractionation. This involves extracting plant material with a solvent, such as ethanol (B145695), and then partitioning the crude extract between different immiscible solvents (e.g., hexane (B92381), dichloromethane (B109758), and aqueous methanol) to separate compounds based on their polarity nih.govsysrevpharm.org. Each fraction is then tested for biological activity, and the most active fractions are subjected to further chromatographic separation techniques to isolate pure compounds nih.govsysrevpharm.org. The structure of these isolated compounds is then determined using spectroscopic methods nih.govoatext.com.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant |

| Uvaria calamistrata | Roots |

| Uvaria micrantha | Stems |

| Uvaria grandiflora | Roots |

Extraction and Purification Methodologies

The isolation of this compound from its natural plant sources relies on established chemical extraction and purification techniques. These methods are designed to efficiently separate the target compound from the complex mixture of phytochemicals present in the plant material.

Systematic Solvent Extractions

The general procedure for extracting acetogenins like this compound from plants of the Annonaceae family begins with the extraction of dried and ground plant material (such as roots or stems) with an organic solvent nih.govsysrevpharm.org. Ethanol is commonly used for the initial extraction nih.govsysrevpharm.org.

Following the initial extraction, a liquid-liquid partitioning scheme is employed. The crude ethanol extract is typically suspended in an aqueous methanol (B129727) solution and then sequentially extracted with solvents of increasing polarity. A common sequence involves partitioning against hexane to remove nonpolar compounds, followed by extraction with a solvent like dichloromethane or chloroform, where many acetogenins are found nih.govsysrevpharm.orgnih.gov.

The fraction containing the desired compounds is then concentrated and subjected to various chromatographic techniques for purification. This often involves open silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), which is effective for purifying acetogenins sysrevpharm.org. The weak UV absorbance of the α,β-unsaturated γ-lactone moiety in acetogenins makes RP-HPLC a suitable final purification step sysrevpharm.org.

Chromatographic Separation Techniques (e.g., CPC, HPLC)

The purification of this compound from the crude plant extract relies on a combination of chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. gilson.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product isolation. It utilizes a solid stationary phase (commonly silica-based) packed into a column and a liquid mobile phase pumped through at high pressure. gilson.comchromatographyonline.com Compounds in the mixture separate based on their relative affinities for the two phases, allowing for high-resolution separation of complex mixtures. nih.gov For the isolation of acetogenins like this compound, preparative and semi-preparative HPLC are employed in the final purification steps to yield the pure compound.

Centrifugal Partition Chromatography (CPC) , also known as counter-current chromatography, is another powerful liquid-liquid separation technique. Unlike HPLC, CPC uses no solid support, which eliminates the risk of irreversible sample adsorption. gilson.comnih.gov The separation occurs between two immiscible liquid phases, with one held stationary by a strong centrifugal field while the other is pumped through. gilson.comsci-hub.cat Compounds are separated based on their partition coefficient between the two liquid phases. gilson.com This method is particularly effective for fractionating complex natural product extracts prior to final purification by HPLC. nih.gov

| Technique | Principle | Stationary Phase | Mobile Phase | Key Advantage |

| HPLC | Solid-Liquid Adsorption/Partition | Solid (e.g., Silica) | Liquid | High resolution and speed gilson.comnih.gov |

| CPC | Liquid-Liquid Partition | Liquid | Liquid | No irreversible adsorption, high sample loading capacity gilson.comnih.gov |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a systematic process used to isolate bioactive natural products, such as this compound, from a complex mixture. researchgate.netnih.gov The procedure involves a stepwise separation of a crude extract using chromatographic techniques. researchgate.net At each step, the resulting fractions are tested for a specific biological activity. The most active fractions are then selected for further separation, and the process is repeated until a pure, active compound is isolated. nih.govmdpi.com

In the case of this compound and its co-isolated acetogenins from Uvaria micrantha, researchers utilized an antiproliferative bioassay against human cancer cell lines. nih.gov The crude extract was separated into fractions, and each was tested. Fractions demonstrating potent activity against the human hepatocellular carcinoma cell line (HepG2) were prioritized for further purification, ultimately leading to the isolation of this compound as a highly active constituent. nih.gov This targeted approach ensures that the chemical isolation efforts are focused on the compounds responsible for the desired biological effect. mdpi.com

Spectroscopic and Stereochemical Analysis

Once this compound is isolated in its pure form, its chemical structure and stereochemistry are determined using a suite of sophisticated spectroscopic and analytical methods.

Application of 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex molecular structure of natural products like this compound. nih.gov By spreading NMR signals across two frequency dimensions, 2D NMR experiments resolve spectral overlap that is common in standard one-dimensional (1D) spectra and reveal correlations between different nuclei. nih.govnih.gov

For this compound, a series of 2D NMR experiments are performed to piece together its carbon skeleton and the relative stereochemistry of its chiral centers. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different molecular fragments.

Together, these experiments provide a detailed connectivity map, allowing for the complete assignment of the planar structure of this compound. nih.govspringernature.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. youtube.com

For this compound, HRMS analysis provides an exact mass measurement. nih.gov This highly accurate mass is used to calculate the unique elemental composition (the specific number of carbon, hydrogen, and oxygen atoms) of the molecule. This information is critical for confirming the molecular formula proposed from NMR data and is a fundamental requirement for structural elucidation. nih.gov

Determination of Absolute Configuration using Modified Mosher's Method

While 2D NMR can establish the relative arrangement of atoms, determining the absolute configuration of chiral centers requires specialized techniques. The modified Mosher's method is a widely used NMR-based technique for assigning the absolute stereochemistry of secondary alcohols. nih.govresearchgate.net

The method involves esterifying the alcohol with the chiral Mosher's acid reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates two diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the alcohol can be deduced. nih.govresearchgate.net In studies on acetogenins isolated from Uvaria micrantha, this method was successfully applied to determine the absolute configurations of new compounds, uvamicranins A and B, which were isolated alongside the known compound this compound. nih.govfao.org This demonstrates the utility of the technique for this class of compounds.

X-ray Crystallography for Comprehensive Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov The technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the rays are diffracted into a specific pattern. nih.gov

By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated. From this map, the precise position of every atom in the molecule can be determined, providing an unambiguous assignment of its complete structure and absolute configuration. nih.gov While this method is considered the gold standard, its application is contingent upon the ability to grow a single crystal of the compound that is of sufficient quality for diffraction analysis. nih.gov

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF/TOF, ESI-MS/MS) in ACG Analysis

Advanced mass spectrometry (MS) techniques are indispensable tools for the rapid and accurate analysis of Annonaceous acetogenins (ACGs) from complex plant extracts. Techniques such as Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight tandem mass spectrometry (MALDI-TOF/TOF) provide high sensitivity and detailed structural information, facilitating the identification of both known and novel ACGs. scribd.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for the analysis of thermally labile and polar molecules like ACGs. In the positive-ion mode, acetogenins readily form protonated molecules [M+H]⁺ or adducts with alkali metal ions, most commonly sodium [M+Na]⁺. scribd.com The sodium adducts are often dominant and produce few fragment ions, which is useful for molecular weight determination. scribd.com

Tandem mass spectrometry (ESI-MS/MS) experiments, particularly Collision-Induced Dissociation (CID), on the protonated molecules generate characteristic fragmentation patterns. A key feature observed is the sequential loss of water molecules ([M+H−nH₂O]⁺), which is indicative of the multiple hydroxyl groups present in the ACG structure. scribd.com Post-column infusion of lithium salts can enhance ionization and produce lithiated adducts [M+Li]⁺, which yield more structurally informative fragments upon CID, helping to pinpoint the location of THF rings and hydroxyl groups along the fatty acid chain.

| Ion Type | Description |

|---|---|

| [M+Na]⁺ | Dominant sodium adduct, useful for molecular weight determination. |

| [M+H]⁺ | Protonated molecular ion, often weaker than the sodium adduct. |

| [M+H−H₂O]⁺ | Fragment ion from the loss of one water molecule. |

| [M+H−2H₂O]⁺ | Fragment ion from the loss of two water molecules. |

| [M+H−3H₂O]⁺ | Fragment ion from the loss of three water molecules. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is another powerful technique for analyzing ACGs, particularly within complex mixtures. It offers rapid and sensitive detection with minimal sample preparation. As a soft ionization method, MALDI typically produces intact molecular ions (e.g., [M+Na]⁺ or [M+K]⁺) and avoids the in-source fragmentation (like water loss) often seen in ESI, providing a clear profile of the native ACGs present in an extract. This makes it an excellent tool for screening plant extracts to quickly identify the masses and molecular formulas of potential ACGs. When coupled with a tandem analyzer (TOF/TOF), MALDI can provide fragmentation data for structural confirmation. This approach allows for the rapid dereplication of known acetogenins and highlights the presence of potentially new structures in crude extracts.

Biosynthetic Pathways of Uvarigrin

Overview of Annonaceous Acetogenin (B2873293) Biosynthesis

Annonaceous acetogenins (B1209576) are believed to be derived from long-chain fatty acids via a polyketide pathway. researchgate.netfrontiersin.orgnih.gov This process involves the sequential addition of two-carbon units (acetate) to a growing hydrocarbon chain. researchgate.netnih.gov The resulting long-chain intermediate undergoes further modifications, including oxidation, cyclization, and the formation of a terminal γ-lactone ring. researchgate.netpsu.edumdpi.comsysrevpharm.org

Hypothesized Origins from Long-Chain Fatty Acids

It is hypothesized that Annonaceous acetogenins originate from C32 or C34 long-chain fatty acids. mdpi.comsysrevpharm.org These fatty acids serve as the foundational building blocks for the diverse structures observed in this class of compounds. The incorporation of a 2-propanol unit at the C-2 position of the fatty acid is proposed to lead to the formation of the characteristic α,β-unsaturated γ-lactone moiety. mdpi.comsysrevpharm.org

Enzymatic Transformations and Cyclization Events Leading to Tetrahydrofuran (B95107) Ring Formation

A key structural feature of many Annonaceous acetogenins, including Uvarigrin, is the presence of tetrahydrofuran (THF) rings. mdpi.comsysrevpharm.org The formation of these rings is thought to occur through enzymatic transformations involving the oxidation of unsaturated units (double bonds) present in the fatty acid precursor, followed by a series of opening and closing reactions. psu.edumdpi.com One proposed mechanism involves polyepoxidation of an unconjugated polyene, followed by domino cyclizations to generate the THF or tetrahydropyran (B127337) (THP) cores. mdpi.com

Synthetic approaches to the THF core of Annonaceous acetogenins have explored various cyclization strategies, including intramolecular iodoetherification reactions, which can yield trans-THF cores with high stereoselectivity. acs.orgnih.gov Chemoenzymatic methods utilizing microbial oxidation of precursors have also been investigated for the synthesis of chiral intermediates relevant to THF ring formation. acs.orgnih.govthieme-connect.com

Preclinical Pharmacological Investigations of Uvarigrin

Antiproliferative Activity in In Vitro Cellular Models

Uvarigrin has demonstrated antiproliferative activity against a range of human tumor cell lines in in vitro studies. nih.govresearchgate.netchemfaces.com Its potency varies depending on the specific cell line tested.

Potency Against Human Hepatocellular Carcinoma (HepG2) Cells

Research indicates that this compound exhibits strong antiproliferative activity against human hepatocellular carcinoma (HepG2) cells. researchgate.netnih.gov Studies have reported an IC50 value of 0.37 ± 0.06 μM for this compound against HepG2 cells. researchgate.netnih.gov This suggests a significant inhibitory effect on the growth of this liver cancer cell line.

Comparative Efficacy with Established Antiproliferative Agents (e.g., Doxorubicin)

This compound has shown potency against HepG2 cells that is comparable to, or even exceeding, that of established anticancer drugs like doxorubicin (B1662922) in some comparative studies. muni.cz Doxorubicin is a widely used chemotherapy medication with known antiproliferative activity through mechanisms including DNA intercalation and topoisomerase II inhibition. wikipedia.orgfishersci.ca While direct comparative IC50 values between this compound and doxorubicin against HepG2 cells were not consistently available across all sources, one study indicated this compound showed potency equal to the standard anticancer drug doxorubicin towards HepG2 cells. muni.cz

Activity Against Other Tumor Cell Lines (e.g., HCT-8, Bel7402, A2780)

Beyond HepG2 cells, this compound has also shown cytotoxic activity against other human tumor cell lines. Studies have reported its activity against HCT-8 (human colon carcinoma), Bel7402 (human hepatocellular carcinoma), and A2780 (human ovarian carcinoma) cell lines. nih.govresearchgate.netchemfaces.com The ED50 levels reported for these cell lines are 0.15 μg/ml for HCT-8, 0.21 μg/ml for Bel7402, and 0.41 μg/ml for A2780. nih.govresearchgate.netchemfaces.comtcmsp-e.com

Here is a summary of this compound's antiproliferative activity against tested cell lines:

| Cell Line | Activity Measure | Value | Citation |

| HepG2 | IC50 | 0.37 ± 0.06 μM | researchgate.netnih.gov |

| HCT-8 | ED50 | 0.15 μg/ml | nih.govresearchgate.netchemfaces.comtcmsp-e.com |

| Bel7402 | ED50 | 0.21 μg/ml | nih.govresearchgate.netchemfaces.comtcmsp-e.com |

| A2780 | ED50 | 0.41 μg/ml | nih.govresearchgate.netchemfaces.comtcmsp-e.com |

Mechanisms of Cellular Cytostatic and Apoptotic Induction

Investigations into the antiproliferative mechanisms of this compound have revealed that its effects are associated with both cytostatic and apoptotic processes in cancer cells. researchgate.netmedchemexpress.comnih.govfishersci.cafishersci.ca

Cell Cycle Arrest at G2/M Phase

One of the key mechanisms by which this compound exerts its antiproliferative effect is through the induction of cell cycle arrest at the G2/M phase. researchgate.netnih.govfishersci.cafishersci.ca This arrest prevents cancer cells from progressing from the G2 phase (preparation for mitosis) into the M phase (mitosis), thereby inhibiting cell division and proliferation. mdpi.commedsci.orgnih.gov Studies in HepG2 cells have specifically shown that this compound induces this G2/M phase cell cycle arrest. researchgate.netnih.gov

Induction of Programmed Cell Death (Apoptosis)

In addition to cell cycle arrest, this compound has also been shown to induce programmed cell death, or apoptosis, in tumor cells. researchgate.netmedchemexpress.comnih.govfishersci.cafishersci.ca This mechanism is crucial for eliminating cancer cells. This compound has been reported to induce apoptosis in tumor multidrug resistance cells and trigger Caspase-9 activation, a key event in the apoptotic pathway. medchemexpress.comarctomsci.comglpbio.cn While some studies in HepG2 cells indicated marginal induction of apoptotic cell death alongside significant cytostatic effects, the induction of apoptosis is a recognized mechanism of action for this compound in other cancer models. researchgate.netmedchemexpress.comnih.govfishersci.cafishersci.ca

Here is a summary of this compound's mechanisms of action:

| Mechanism | Effect Observed | Cell Lines Studied (Examples) | Citation |

| Cell Cycle Arrest | Induction of G2/M phase arrest | HepG2 | researchgate.netnih.govfishersci.cafishersci.ca |

| Induction of Programmed Death | Apoptosis induction, Caspase-9 activation | Tumor multidrug resistance cells | medchemexpress.comarctomsci.comglpbio.cn |

Activation of Caspase-Dependent Apoptosis Pathways (e.g., Caspase-9)

Preclinical research indicates that this compound induces apoptosis in tumor cells. A key mechanism associated with this induction is the activation of caspase-dependent pathways. Specifically, this compound has been shown to trigger the activation of Caspase-9. acetherapeutics.commedchemexpress.com Caspase-9 is a crucial initiator caspase in the intrinsic, or mitochondrial, apoptotic pathway. mdpi.comaging-us.comrndsystems.comnih.govresearchgate.net

The intrinsic pathway is typically initiated by intracellular signals, such as DNA damage or stress, leading to the release of cytochrome c from the mitochondria into the cytosol. mdpi.comaging-us.comrndsystems.comnih.gov In the cytosol, cytochrome c binds to Apaf-1 (apoptotic protease activating factor-1), forming a complex known as the apoptosome. aging-us.comrndsystems.comnih.gov The apoptosome then recruits pro-caspase-9, facilitating its auto-activation through auto-proteolysis. aging-us.comrndsystems.comnih.govresearchgate.net Activated Caspase-9 subsequently cleaves and activates downstream effector caspases, such as Caspase-3 and Caspase-7, which are responsible for executing the dismantling of the cell. aging-us.comrndsystems.comresearchgate.net

Studies on this compound have demonstrated its ability to activate Caspase-9, suggesting its involvement in triggering this mitochondrial-dependent apoptotic cascade in susceptible cells. acetherapeutics.commedchemexpress.com

Inhibition of Mitotic Processes

Beyond inducing apoptosis, this compound has also been reported to affect the cell cycle by inhibiting mitotic processes. Research indicates that this compound can inhibit the mitosis of HepG2 cells, specifically causing cell cycle arrest at the G2/M phase. cri.or.th The G2/M phase is a critical checkpoint in the cell cycle before the cell enters mitosis (M phase). Inhibition at this stage prevents cells from undergoing division. nih.govnih.gov

The disruption of mitosis is a known strategy for inhibiting cancer cell proliferation. nih.govnih.gov By arresting cells in the G2/M phase, this compound interferes with the orderly progression of cell division, which can ultimately lead to cell death, including through the activation of apoptosis. cri.or.th

Investigations into Multidrug Resistance Reversal

Multidrug resistance (MDR) is a significant challenge in cancer therapy, where cancer cells develop resistance to a wide range of structurally and functionally unrelated drugs. medchemexpress.cnnih.gov Preclinical investigations have explored this compound's potential to overcome or reverse multidrug resistance in tumor cells.

Induction of Apoptosis in Tumor Multidrug Resistance Cells

This compound has demonstrated the ability to induce apoptosis in tumor cells that exhibit multidrug resistance. medchemexpress.comcri.or.thmedchemexpress.cnresearchgate.netchemfaces.comaminer.org This is a crucial finding as it suggests this compound may be effective against cancer cells that are resistant to conventional chemotherapies. Studies have specifically investigated this compound-induced apoptosis in MDR cell lines, such as KBv200 cells, which are a multidrug-resistant variant of the human oral epidermoid carcinoma cell line KB. researchgate.netchemfaces.comaminer.org

Molecular Mechanisms Associated with Overcoming Cellular Drug Resistance

Investigations into how this compound overcomes cellular drug resistance have focused on its mechanisms of action in MDR cells. While the precise comprehensive mechanisms are still being elucidated, studies suggest that this compound's ability to induce apoptosis in MDR cells is linked to its impact on the mitochondrial-dependent pathway, including the activation of Caspase-9. medchemexpress.comresearchgate.netchemfaces.comaminer.org This indicates that this compound can bypass or modulate the resistance mechanisms present in these cells to trigger programmed cell death.

Multidrug resistance in cancer cells is often associated with the overexpression of efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), which actively transport drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govalternative-therapies.compsu.edu While the search results specifically link this compound's MDR reversal to apoptosis induction via the mitochondrial pathway researchgate.netchemfaces.comaminer.org, further research would be needed to fully clarify if this compound directly interacts with or modulates the activity or expression of these efflux pumps, or if its mechanism of overcoming resistance is primarily through activating an apoptotic pathway that is less affected by the resistance mechanisms.

In Vitro and Ex Vivo Model Systems for Efficacy Evaluation (non-human)

Preclinical evaluation of this compound's efficacy has primarily utilized in vitro model systems. Cell lines, such as human hepatocarcinoma HepG2 cells cri.or.th and the multidrug-resistant human oral epidermoid carcinoma cell line KBv200 researchgate.netchemfaces.comaminer.org, have been employed to study this compound's effects on cell proliferation, cell cycle progression, and the induction of apoptosis.

These in vitro models allow for controlled environments to investigate the direct effects of this compound on cancer cells and to elucidate its cellular and molecular mechanisms of action. researchgate.net For instance, the use of HepG2 cells helped identify this compound's ability to inhibit mitosis and induce apoptosis in liver cancer cells. cri.or.th Similarly, studies using KBv200 cells have been instrumental in understanding this compound's capacity to induce apoptosis in drug-resistant settings. researchgate.netchemfaces.comaminer.org

While the provided search results primarily detail in vitro studies using cell lines, preclinical evaluation of potential therapeutic agents often progresses to include ex vivo and in vivo models to better understand efficacy in more complex biological systems. Ex vivo models typically involve using tissues or cells isolated from an organism and studied in a laboratory setting, which can retain some of the complexity of the in vivo environment while still allowing for experimental manipulation. nih.gov In vivo studies, often conducted in animal models, are crucial for assessing a compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole organism context before potential human trials. nih.govalxoncology.com The available information focuses on the cellular-level effects observed in in vitro settings, highlighting the foundational preclinical work conducted to date on this compound.

Here is a summary of some key findings regarding this compound's preclinical activities:

| Preclinical Activity | Observed Effect | Model System(s) Used (Non-human) | Key Mechanism(s) Involved | Source(s) |

| Induction of Apoptosis | Apoptosis induced in tumor cells. | HepG2 cells, KBv200 cells | Activation of Caspase-9, Mitochondrial pathway | acetherapeutics.commedchemexpress.comcri.or.thresearchgate.netchemfaces.comaminer.org |

| Inhibition of Mitosis | Inhibition of mitosis, G2/M phase arrest. | HepG2 cells | Interference with cell cycle progression | cri.or.th |

| Multidrug Resistance Reversal | Induction of apoptosis in MDR tumor cells. | KBv200 cells | Apoptosis induction via mitochondrial pathway | medchemexpress.comcri.or.thresearchgate.netchemfaces.comaminer.org |

Molecular Mechanisms and Cellular Targets of Uvarigrin

Identification of Putative Cellular Targets

Investigations into how Uvarigrin exerts its effects have pointed towards its interaction with key cellular processes that govern cell proliferation and survival. Putative cellular targets of this compound include components of the cell cycle regulatory machinery and proteins involved in apoptotic signaling cascades nih.govresearchgate.net.

Targeting Components of the Cell Cycle Regulatory Machinery

Studies have shown that this compound can induce cell cycle arrest. In human hepatocellular carcinoma (HepG2) cells, this compound has been observed to exhibit a cytostatic effect primarily through the induction of cell cycle arrest at the G2/M phase nih.govnih.govnih.gov. This suggests that this compound interferes with the processes that govern the transition from the G2 phase to mitosis, thereby halting cell division. While the precise molecular components of the cell cycle regulatory machinery directly targeted by this compound require further detailed elucidation, its effect on G2/M arrest indicates an interaction with key regulators of this phase. Other studies on different compounds have implicated proteins such as Cyclin B1, CDK1, CDK4, CDK6, p21, and p16 in cell cycle regulation, and related antibodies for some of these proteins have been mentioned in the context of this compound research, suggesting their potential relevance nih.govnih.govnih.govkau.edu.sauniprot.orgnih.govwikipedia.orgwikipedia.org.

Interactions with Apoptotic Signaling Cascades

This compound has been identified as an apoptosis inducer, particularly in tumor multidrug resistance cells nih.govidrblab.netfrontiersin.orgwikipedia.orgresearcherslinks.com. A key finding regarding this compound's mechanism of action is its ability to trigger Caspase-9 activation nih.govidrblab.netwikipedia.orgresearcherslinks.com. Caspase-9 is an initiator caspase that plays a critical role in the intrinsic (mitochondrial) apoptotic pathway. Activation of Caspase-9 leads to the activation of effector caspases, such as Caspase-3 and Caspase-7, ultimately leading to the dismantling of the cell nih.govtandfonline.comnih.gov. While this compound has been shown to induce apoptosis, studies in HepG2 cells indicated that it marginally induced apoptotic cell death compared to its cytostatic effect nih.govnih.gov. However, its consistent ability to activate Caspase-9 highlights a direct involvement in the apoptotic signaling cascade, particularly within the mitochondrial pathway nih.govidrblab.netwikipedia.orgresearcherslinks.com. Other proteins in the apoptotic pathways, such as Bcl-2 and Mcl-1, have been studied in the context of other compounds affecting apoptosis and are broadly relevant to understanding how this compound might modulate these cascades nih.govnih.govresearchgate.netuniprot.orggenecards.org.

Molecular Interaction Studies

Understanding the molecular interactions between this compound and its cellular targets is crucial for a comprehensive understanding of its mechanism of action. Computational chemistry and molecular docking approaches are valuable tools in this endeavor nih.govidrblab.netwikipedia.org.

Computational Chemistry and Molecular Docking Approaches

Computational chemistry and molecular docking techniques are increasingly utilized in natural product research, including the study of acetogenins (B1209576) from the Annonaceae family, to predict and understand the interactions between small molecules like this compound and potential biomolecular targets nih.govresearchgate.netnih.govresearchgate.netnih.govuniroma2.it. These in silico methods allow researchers to model the binding of a ligand (this compound) to a receptor (a target protein) and estimate the strength and nature of the interaction nih.govnih.gov. This can help in identifying potential binding sites and predicting how this compound might interact with proteins involved in cell cycle regulation and apoptosis nih.govnih.govresearchgate.net. While specific detailed molecular docking results for this compound binding to cell cycle or apoptotic proteins were not extensively detailed in the provided information, the application of these methods in studying similar compounds and their interactions with targets like JAK2, ERα, and Xanthine Oxidase demonstrates their relevance in this field nih.govresearchgate.netresearchgate.netuniroma2.itresearchgate.netunibo.it.

Predicted Binding Affinities and Interactions with Biomolecular Targets

Phenotypic Profiling and Pathway Analysis

Phenotypic profiling involves systematically assessing the effects of a compound on cellular behavior, while pathway analysis seeks to identify the biological pathways that are modulated by the compound. These approaches help to understand the broader cellular impact of this compound beyond individual targets kau.edu.sauniprot.org.

Analysis of Cellular Responses Beyond Proliferation and Apoptosis

While the impact on cell proliferation and the induction of apoptosis are common areas of investigation for cytotoxic compounds, studies on this compound have also examined other cellular responses. Research indicates that this compound can induce cell cycle arrest. Specifically, this compound has been shown to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, suggesting a cytostatic effect in addition to any potential apoptotic activity. researchgate.net This indicates that this compound can halt the division of cancer cells at a specific stage of their cycle, preventing their replication.

Data on the effects of this compound on cell cycle progression in HepG2 liver cancer cells illustrate this:

| Compound | IC50 (µM) | Primary Cellular Effect | Cell Cycle Arrest Phase |

| This compound | 0.37 ± 0.06 | Antiproliferative, Cytostatic | G2/M |

| Uvamicranin B | 2.89 ± 0.71 | Antiproliferative, Cytostatic | G2/M |

This table highlights that this compound is potent in inhibiting proliferation and primarily exerts a cytostatic effect by inducing G2/M arrest in HepG2 cells. researchgate.net

Beyond cell cycle effects, investigations into the broader cellular responses to this compound are ongoing. Understanding these additional effects is crucial for a comprehensive picture of this compound's biological impact.

High-Throughput Screening for Broader Biological Activities

High-throughput screening (HTS) is a methodology widely used in drug discovery to rapidly test large libraries of compounds for biological activity against specific targets or cellular phenotypes. evotec.comnuvisan.comresearchgate.net While specific detailed reports on extensive HTS campaigns focused solely on this compound for a wide range of biological activities are not extensively detailed in the provided search results, the context of natural product research and drug discovery suggests that such screenings are a logical step in exploring the full potential of compounds like this compound.

Acetogenins, the class of compounds to which this compound belongs, have been subject to various screening methods to evaluate their cytotoxic potential against different cancer cell lines. researchgate.net The identification of this compound and other acetogenins with antiproliferative effects on cell lines such as HCT-8, Bel7402, A2780, and HepG2 often stems from initial screening efforts. researchgate.netresearchgate.net

HTS can involve various approaches, including cell-based assays and target-based assays, to identify compounds that modulate specific biological processes or interact with particular molecular targets. evotec.comnuvisan.com The application of HTS to this compound would allow for the systematic evaluation of its effects on a multitude of cellular pathways and potential targets beyond those initially identified, such as ion channels, enzymes, or receptors, which could reveal novel therapeutic opportunities or provide a more complete understanding of its polypharmacology. Although specific results from broad HTS of this compound across numerous targets are not detailed, the framework of natural product discovery and the known cytotoxicity of acetogenins support the relevance of HTS in uncovering the full spectrum of this compound's biological activities.

Structure Activity Relationship Sar Studies of Uvarigrin and Analogs

Correlation of Structural Motifs with Biological Activity

Annonaceous acetogenins (B1209576), including Uvarigrin, are known to exert their cytotoxic effects primarily by inhibiting mitochondrial complex I (NADH-ubiquinone oxidoreductase), a key enzyme in the oxidative phosphorylation pathway. nih.govresearchgate.netplos.org This inhibition disrupts cellular energy production, leading to apoptosis, particularly in rapidly dividing cancer cells. beilstein-journals.org Beyond mitochondrial complex I, these compounds have also been shown to inhibit ubiquinone-linked NADH oxidase in the plasma membrane of cancerous cells. beilstein-journals.org

Comparative SAR studies among different types of annonaceous acetogenins have revealed that the arrangement and number of tetrahydrofuran (B95107) (THF) rings significantly impact activity. Generally, acetogenins possessing bis-adjacent or bis-nonadjacent THF rings exhibit higher activity compared to those with a single THF ring, such as this compound. nih.govnih.gov However, even within the mono-THF class, variations in the surrounding functional groups can lead to differences in potency. For instance, studies on isolates from Uvaria micrantha, including this compound and uvamicranin B, both mono-THF acetogenins, demonstrated potent antiproliferative activity against human hepatocellular carcinoma (HepG2) cells. researchgate.net Notably, this compound displayed a lower IC₅₀ value (0.37 ± 0.06 μM) than uvamicranin B (2.89 ± 0.71 μM), indicating that subtle structural differences between these two mono-THF compounds influence their potency against this cell line. researchgate.net

The presence and position of hydroxyl groups along the long aliphatic chain and flanking the THF rings are also critical structural motifs influencing biological activity and can contribute to selectivity among different tumor cell lines. nih.govmdpi.com The terminal α,β-unsaturated γ-lactone moiety is another conserved structural feature in most annonaceous acetogenins, formed by the cyclization of the carboxylic acid with a 2-propanol unit. researchgate.netbeilstein-journals.orgnih.govnih.gov The absence of cytotoxicity in one acetogenin (B2873293) analog highlighted the importance of the THF rings, saturated side chains, and hydroxyl substituents for biological activity. mdpi.com

Influence of Stereochemistry on Potency and Selectivity

The stereochemistry of annonaceous acetogenins is a crucial determinant of their biological activity. These compounds possess multiple chiral centers, particularly within and adjacent to the THF rings, which dictate their precise three-dimensional structure and interaction with biological targets. psu.edu The absolute stereochemistry of this compound isolated from Uvaria grandiflora has been determined through techniques such as X-ray analysis and modified Mosher's method, establishing its configuration as 15S, 17R, 18R, 21R, 22R, 36S. researchgate.netnih.gov

The specific stereochemistry of hydroxyl groups and the configuration of the THF rings can significantly influence the potency and selectivity of acetogenins. Studies on synthetic acetogenin analogues have shown that the stereochemistry of hydroxyl groups can lead to differential cytotoxicity profiles across various tumor cell lines. nih.gov This underscores the importance of controlling stereochemistry during synthesis and in SAR investigations to optimize desired biological effects and potentially reduce off-target toxicity. The numerous chiral centers in acetogenins contribute to their structural complexity and the need for stereochemically controlled synthesis to provide specific isomers for detailed SAR studies. psu.edu

Design and Synthesis of this compound Derivatives for SAR Exploration

To systematically explore the SAR of this compound and related acetogenins, the design and synthesis of various derivatives are essential. Synthetic efforts in the field of annonaceous acetogenins have focused on creating analogues with modifications to the core structure, including alterations to the THF moiety and the hydrocarbon chain. beilstein-journals.orgnih.gov These synthetic strategies aim to provide access to compounds with varied functional groups, chain lengths, and stereochemical configurations to probe their impact on biological activity.

While detailed accounts of the specific synthesis of this compound derivatives solely for SAR exploration were not extensively detailed in the provided information, the broader context of annonaceous acetogenin synthesis highlights the methodologies employed. This includes the total synthesis of complex acetogenins like uvarigrandin A, which is structurally related to this compound. psu.edu Such total synthesis approaches, while challenging, allow for the preparation of specific isomers and modified structures that may be difficult to obtain from natural sources.

Furthermore, chemical modification strategies, such as glycosylation, have been applied to other potent acetogenins like squamocin (B1681989) and bullatacin (B1665286) to improve properties such as water solubility. scienceopen.com While glycosylation of squamocin and bullatacin did not significantly alter their in vitro cytotoxicity against tested cancer cell lines, it demonstrated a viable approach for modifying acetogenin structures to potentially enhance their pharmacological profiles, such as improved delivery or reduced toxicity to normal cells. scienceopen.com The development of acetogenin mimetics, where the THF rings are replaced with simpler units, also represents a synthetic strategy to identify core structural requirements for activity. plos.org

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, play a valuable role in understanding and predicting the biological activities of annonaceous acetogenins, including this compound. QSAR methods seek to establish mathematical models that correlate the structural properties of a series of compounds with their observed biological responses. researchgate.net These models can then be used to predict the activity of new, untested compounds and to guide the design of derivatives with improved properties.

QSAR studies have been applied to annonaceous acetogenins to investigate the relationship between their structure and their ability to inhibit oxygen uptake in rat liver mitochondria, a measure related to their effect on mitochondrial complex I. nih.gov These studies involve calculating various molecular descriptors that capture different aspects of the compounds' chemical structures and then using statistical methods to build predictive models based on experimental activity data. researchgate.net

While specific QSAR models developed exclusively for this compound were not detailed in the search results, the application of QSAR to the broader class of annonaceous acetogenins demonstrates the relevance of this approach. nih.govresearchgate.net Computational methods, including QSAR, are integral tools in modern drug discovery, used for tasks such as virtual screening of large chemical libraries to identify potential hits and for optimizing the structures of lead compounds. researchgate.net The complexity and diversity of annonaceous acetogenin structures make them suitable candidates for QSAR studies aimed at deciphering the key structural features responsible for their potent biological activities.

Chemical Modifications and Their Impact on Pharmacological Effects

Chemical modifications of this compound and its analogs can significantly impact their pharmacological effects by altering properties such as potency, selectivity, solubility, metabolic stability, and targeting. As discussed in the context of SAR exploration, modifications to the THF rings, hydrocarbon chain, and hydroxyl groups have been investigated in annonaceous acetogenins. beilstein-journals.orgnih.gov

One area of modification has focused on improving the physicochemical properties of these often highly lipophilic compounds. Glycosylation, for example, has been explored as a strategy to enhance the water solubility of acetogenins like squamocin and bullatacin. scienceopen.com While this modification successfully improved solubility, it did not significantly alter their in vitro cytotoxicity against several cancer cell lines, suggesting that the core cytotoxic mechanism remained largely unaffected by the addition of the sugar moiety in these specific cases. scienceopen.com

The development of annonaceous acetogenin mimetics, where the complex THF rings are replaced with simpler structural elements, has also provided insights into the essential pharmacophore. plos.org Some of these mimetics have retained potent antitumor activity, indicating that the precise THF ring structure can be modified while preserving biological function. plos.org Furthermore, the introduction of specific functional groups, such as a hydroxyl group at a particular position, onto these mimetics has been shown to influence their activity, highlighting the sensitivity of pharmacological effects to even subtle chemical changes. plos.org The ongoing synthesis and evaluation of acetogenin analogues with various chemical modifications are crucial for identifying derivatives with improved potency, reduced toxicity, or enhanced targeting capabilities. nih.gov

Future Directions and Research Opportunities

Advanced Phytochemical Screening and Isolation Techniques for Novel Analogs

Future research on Uvarigrin should involve the application of advanced phytochemical screening and isolation techniques to fully characterize its presence in plant sources and potentially discover novel analogs. Phytochemical screening is a fundamental step in analyzing the chemical composition of plant extracts, identifying major classes of natural compounds such as alkaloids, glycosides, steroids, and others. orientaljphysicalsciences.orgnih.govnih.gov Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the isolation and identification of compounds from complex plant matrices. orientaljphysicalsciences.orgajgreenchem.com The application of 2D-NMR and advanced MS techniques is also recommended for the detailed structural elucidation of isolated novel compounds. orientaljphysicalsciences.org These sophisticated methods can help overcome challenges in isolating bioactive molecules from plant sources. researchgate.net

Integrated Omics Approaches for Target Identification and Mechanism Elucidation

Integrated omics approaches are vital for identifying the molecular targets of this compound and elucidating its mechanisms of action. Omics technologies, such as proteomics and metabolomics, analyze the expression and regulation of proteins and metabolites, providing valuable insights into biological systems. wjbphs.com Chemical proteomics, for instance, is an advanced technique used to study interactions between small molecules like this compound and proteins within complex biological systems, enabling the mapping of drug-target interactions across the entire proteome. mdpi.comeu-openscreen.eu Metabolomics can capture phenotypic changes induced by exogenous compounds and help identify key enzymes and metabolic pathways affected. researchgate.net Integrating data from multiple omics sources enhances the understanding of complex biological mechanisms and aids in identifying key therapeutic targets. wjbphs.comresearchgate.net Techniques like CRISPR-based screening and proteomics can assist in the precise identification of drug targets. nuvisan.com Such integrated approaches, leveraging advanced bioinformatics tools, offer a strong foundation for discovering and developing assets by providing a data-driven understanding of how this compound exerts its effects. eu-openscreen.eunuvisan.com

Computational Modeling and Artificial Intelligence in this compound Research

Synthetic Strategies for Scalable Production and Structural Diversification

Developing efficient synthetic strategies is crucial for achieving scalable production of this compound and enabling the creation of structural analogs. Natural product isolation can be challenging and yield limited quantities. researchgate.net Therefore, establishing reliable synthetic routes is necessary to provide sufficient material for extensive preclinical testing and potential development. Furthermore, synthetic chemistry allows for the deliberate modification of this compound's structure to create novel analogs. This structural diversification can lead to compounds with improved potency, selectivity, pharmacokinetic properties, or reduced toxicity. Research in this area would involve designing and optimizing chemical synthesis pathways and exploring various chemical reactions to introduce structural variations while maintaining or enhancing desirable biological activities.

Conclusion

Summary of Key Research Findings on Uvarigrin

This compound is a mono-tetrahydrofuran acetogenin (B2873293) that has been isolated from plants of the Uvaria genus, specifically Uvaria calamistrata and Uvaria micrantha. medchemexpress.comnih.govscispace.com Research has focused on its antiproliferative and cytotoxic effects, particularly against certain cancer cell lines. Studies have shown that this compound exhibits strong antiproliferative activity against human hepatocellular carcinoma (HepG2) cells. nih.govmuni.czresearchgate.netresearchgate.net Its potency against HepG2 cells has been noted as comparable to or even stronger than some standard anticancer drugs in in vitro settings. nih.govmuni.czresearchgate.netresearchgate.net

The mechanism of action of this compound involves the induction of cell cycle arrest at the G2/M phase and the marginal induction of apoptotic cell death in HepG2 cells. nih.govresearchgate.netresearchgate.net Additionally, this compound has been found to induce apoptosis in tumor multidrug resistance (MDR) cells, triggering Caspase-9 activation. medchemexpress.comresearchgate.netaminer.org Early studies also indicated cytotoxicity against other human tumor cell lines, including HCT-8, Bel7402, and A2780. researchgate.netresearchgate.net

| Cell Line | Antiproliferative Activity (IC₅₀) | Reference |

| HepG2 | 0.37 ± 0.06 μM | nih.govresearchgate.netresearchgate.net |

| HCT-8 | 0.15 µg/mL | researchgate.net |

| Bel7402 | 0.21 µg/mL | researchgate.net |

| A2780 | 0.41 µg/mL | researchgate.net |

Note: IC₅₀ values represent the half-maximal inhibitory concentration. Lower values indicate greater potency.

Significance of this compound as a Lead Compound in Academic Research

This compound's potent in vitro antiproliferative and cytotoxic activities, particularly against cancer cell lines and multidrug-resistant tumor cells, highlight its significance as a lead compound in academic research. medchemexpress.comnih.govmuni.czresearchgate.netresearchgate.netresearchgate.netaminer.orgresearchgate.netresearchgate.netresearchgate.net Natural products, including acetogenins (B1209576) like this compound, have historically served as valuable sources for the discovery of new therapeutic agents. scribd.comsolubilityofthings.comnih.gov The promising biological activities observed for this compound warrant further investigation to understand its full therapeutic potential and to explore the possibility of developing novel compounds based on its structure. Academic research plays a crucial role in the initial identification and characterization of such compounds, providing the foundational data for potential drug development efforts. solubilityofthings.comnih.gov

Unanswered Questions and Future Research Trajectories

Despite the promising initial findings, several questions regarding this compound remain unanswered, indicating clear directions for future academic research. While in vitro studies have demonstrated significant activity, in vivo studies are required to evaluate its efficacy and pharmacological profile in living systems. researchgate.netscribd.com The precise molecular targets and comprehensive mechanisms of action underlying its antiproliferative and apoptosis-inducing effects warrant further detailed investigation beyond the observed Caspase-9 activation and G2/M cell cycle arrest. medchemexpress.comnih.govresearchgate.netresearchgate.netresearchgate.netaminer.org Understanding the structure-activity relationships of this compound and its analogs could facilitate the design and synthesis of more potent and selective compounds. Further research is also needed to explore its activity against a broader spectrum of cancer types and to investigate potential synergistic effects with existing therapeutic agents. nih.govresearchgate.netresearchgate.net The isolation and characterization of this compound from its natural sources also present ongoing research areas, including optimizing extraction and purification methods. nih.govscispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.